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Compound of Interest

Compound Name: (2-Chloro-4-iodophenyl)methanol

CAS No.: 1260654-93-0

Cat. No.: B1429141

Get Quote

Executive Summary
(2-Chloro-4-iodophenyl)methanol (CAS: 1260654-93-0) is a critical halogenated scaffold in

medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling applications.[1] Its 13C

NMR spectrum is distinct due to the competing electronic effects of the electronegative chlorine

(deshielding) and the heavy iodine atom (shielding).[1]

This guide provides a comparative spectral analysis, benchmarking the target compound

against experimentally validated analogs. Due to the scarcity of raw spectral data in open

literature for this specific derivative, chemical shifts presented here are derived from

Substituent Chemical Shift (SCS) additivity protocols validated against 2-chlorobenzyl alcohol

and 4-iodobenzyl alcohol.

Structural Analysis & Assignment Logic
The assignment relies on three dominant electronic perturbations on the benzene ring:

The Heavy Atom Effect (Iodine): Iodine induces a significant upfield shift (shielding) of

approximately -30 to -34 ppm at the ipso carbon (C4) due to spin-orbit coupling, a diagnostic
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feature distinguishing it from bromo- or chloro-analogs.[1]

Inductive Deshielding (Chlorine): The chlorine atom at C2 exerts a deshielding effect (+5 to

+6 ppm) on the ipso carbon and a smaller shielding effect on the ortho carbons.[1]

Benzylic Alcohol Influence: The hydroxymethyl group (-CH₂OH) strongly deshields the C1

ipso carbon (~+12 ppm) and the benzylic methylene (~64 ppm).[1]

Visualization: Assignment Logic Flowchart
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Caption: Logical flow for assigning key carbon resonances based on electronic substituent

effects.

Comparative Chemical Shift Data
The following table contrasts the Calculated/Predicted shifts of the target molecule with the

Experimental shifts of its closest structural analogs. This comparison isolates the specific

contribution of the Iodine substituent.

Solvent: CDCl₃ (referenced to 77.16 ppm) | Frequency: 100-125 MHz
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Carbon
Position

Target: (2-Cl-4-
I) Predicted
(ppm)

Analog A: 2-Cl-
Benzyl Alcohol
(Exp)

Analog B: 4-I-
Benzyl Alcohol
(Exp)

Assignment
Notes

C1 (Ipso-

CH₂OH)
138.8 137.5 140.5

Deshielded by

CH₂OH; ortho-Cl

adds minor

shielding.[1]

C2 (Ipso-Cl) 135.7 132.8 128.7 (H)
Deshielded by Cl

(+6 ppm).[1]

C3 (Ortho-Cl, I) 136.4 129.2 137.6

Diagnostic:

Strongly

deshielded by

ortho-Iodine

(+8.7 ppm).[1]

C4 (Ipso-I) 95.3 128.7 (H) 92.6

Key Signal:

Distinctive

upfield shift due

to Iodine ipso

effect.[1]

C5 (Ortho-I) 138.1 126.9 137.6

Deshielded by

ortho-Iodine

(+8.7 ppm).[1]

C6 (Meta-I) 127.6 129.2 128.9

Least perturbed

aromatic signal.

[1]

C7 (Benzylic) 64.5 63.5 64.2

Characteristic

CH₂OH triplet (in

off-resonance).

[1]

> Note: Predicted values are calculated using incremental Substituent Chemical Shifts (SCS)

relative to Benzene (128.5 ppm).[1] Analog data sourced from SDBS and literature [1, 2].
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Detailed Spectral Interpretation
The "Iodine Fingerprint" (C4)
The most critical validation marker for this compound is the signal at ~95 ppm.

Mechanism: The heavy iodine atom causes a "Heavy Atom Effect," where relativistic spin-

orbit coupling shields the attached carbon nucleus.

Comparison: In the non-iodinated analog (2-chlorobenzyl alcohol), this carbon resonates at

~129 ppm. The -34 ppm shift is definitive proof of successful iodination at the para position.

The Ortho-Effect (C3 & C5)
Iodine exerts a surprising deshielding effect on its ortho carbons (C3 and C5), shifting them

downfield by approximately +8 to +10 ppm.

Observation: C3 and C5 are predicted to appear between 136-138 ppm, significantly

downfield from the typical benzene region (128 ppm).[1] This creates a unique pattern where

the ipso-C is upfield, but its neighbors are pushed downfield.

The Benzylic Carbon (C7)[1]
Shift: ~64.5 ppm.[1]

Solvent Dependence: In DMSO-d₆, this peak may shift slightly to ~62 ppm due to hydrogen

bonding interactions, and the hydroxyl proton (if not exchanged) will appear as a triplet in the

1H NMR, coupling to this carbon's protons.[2]

Experimental Protocol for Validation
To reproduce these results or validate a synthesized batch, follow this optimized protocol.

Sample Preparation[1][3][4]
Mass: Weigh 15-20 mg of the solid analyte.

Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
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Why CDCl₃? It minimizes exchange broadening of the OH proton compared to DMSO,

though DMSO is preferred if solubility is poor.

Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into

the NMR tube to remove inorganic salts (e.g., KI residues from Sandmeyer reactions).

Acquisition Parameters (Typical 400 MHz Instrument)
Pulse Sequence:zgpg30 (Proton-decoupled 13C).

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.

Reasoning: Quaternary carbons (C1, C2, C4) have long T1 relaxation times.[1][2] A short

D1 will suppress their intensity, making the critical C4-I signal difficult to detect.

Scans (NS): Minimum 512 scans (approx. 30 mins) to resolve the quaternary carbons

clearly.

Spectral Width: -10 ppm to 180 ppm.

Synthesis & Impurity Pathway
Understanding the origin of the sample helps in assigning impurity peaks. This compound is

often synthesized via reduction of the corresponding benzoic acid or aldehyde.

2-Chloro-4-iodobenzoic Acid
(C=O ~170 ppm)

Reduction
(BH3 or LiAlH4)

(2-Chloro-4-iodophenyl)methanol
(CH2 ~64 ppm)

Major Product

Impurity: Over-reduction
(2-Chloro-4-iodotoluene)

(CH3 ~20 ppm)

Trace Side Product
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Caption: Synthesis pathway highlighting potential impurities. The disappearance of the C=O

peak (~170 ppm) and appearance of the CH2 peak (~64 ppm) confirms conversion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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